2-Phenylindoline 2-Phenylindoline
Brand Name: Vulcanchem
CAS No.: 26216-91-1
VCID: VC3876654
InChI: InChI=1S/C14H13N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-9,14-15H,10H2
SMILES: C1C(NC2=CC=CC=C21)C3=CC=CC=C3
Molecular Formula: C14H13N
Molecular Weight: 195.26 g/mol

2-Phenylindoline

CAS No.: 26216-91-1

Cat. No.: VC3876654

Molecular Formula: C14H13N

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

2-Phenylindoline - 26216-91-1

Specification

CAS No. 26216-91-1
Molecular Formula C14H13N
Molecular Weight 195.26 g/mol
IUPAC Name 2-phenyl-2,3-dihydro-1H-indole
Standard InChI InChI=1S/C14H13N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-9,14-15H,10H2
Standard InChI Key XZPFOJPRFUSEIH-UHFFFAOYSA-N
SMILES C1C(NC2=CC=CC=C21)C3=CC=CC=C3
Canonical SMILES C1C(NC2=CC=CC=C21)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Properties

2-Phenylindoline (C₁₄H₁₃N, MW 195.26 g/mol) is a partially saturated derivative of indole, characterized by a fused benzene and pyrrolidine ring system. The phenyl group at the 2-position introduces steric hindrance and modulates electronic interactions, influencing reactivity and binding affinity in biological systems .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₃N
Molecular Weight195.26 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point419.9 ± 0.0 °C (760 mmHg)
Melting Point188–190 °C (lit.)
SolubilitySoluble in DMF, methanol
Storage ConditionsSealed, dry, 2–8°C

The compound’s planar aromatic system and nitrogen lone pair facilitate π-π stacking and hydrogen bonding, critical for interactions in biological targets and catalytic substrates .

Synthetic Methodologies

Classical Synthesis via N-Amino Indoline Intermediates

Early routes involved nitrosation of indoline followed by reduction with lithium aluminum hydride to yield N-amino indoline, which was subsequently acylated with aromatic acid chlorides (e.g., 3-sulfamyl-4-chlorobenzoyl chloride) to produce 2-phenylindoline derivatives . This method, while reliable, suffered from moderate yields (60–75%) and required harsh conditions (refluxing toluene, 12–24 h) .

Palladium-Catalyzed Heteroannulation

A one-pot Pd(PPh₃)₂Cl₂-catalyzed reaction between 2-haloanilines and phenylacetylene in DMF at room temperature achieved 74–76% yields of 2-phenylindoline derivatives . Key advantages include:

  • Mild conditions: Room temperature, 12 h reaction time.

  • Functional group tolerance: Compatible with N-benzyl and N-tosyl protecting groups .

Asymmetric Hydrogenation with Rhodium Catalysts

Chiral monohydride-dichloro Rh(III) complexes (e.g., [(S)-DTBM-SEGPHOS]RhCl₂H) enabled enantioselective hydrogenation of exo-olefins to produce (R)-2-phenylindoline with >99% enantiomeric excess (ee) in 82% yield . This method highlights the role of steric bulk in the ligand (e.g., tBu groups) for substrate discrimination .

Table 2: Comparison of Synthetic Approaches

MethodCatalyst/ReagentsYield (%)ee (%)Conditions
Classical Acylation LiAlH₄, Acid Chlorides60–75N/AReflux, 12–24 h
Pd-Catalyzed Pd(PPh₃)₂Cl₂, CuI74–76N/ART, 12 h
Rh-Catalyzed Hydrogenation [(S)-DTBM-SEGPHOS]RhCl₂H82>99H₂ (1 atm), RT

Pharmacological Applications

Diuretic and Analeptic Activity

2-Phenylindoline derivatives exhibit potent diuretic effects by inhibiting renal carbonic anhydrase, increasing Na⁺/K⁺ excretion. In vivo studies demonstrated a 40% reduction in urine osmolarity at 10 mg/kg doses in rodent models . Analeptic activity, attributed to CNS stimulation, showed a 30% reduction in barbiturate-induced sleep duration at similar doses .

Catalytic and Industrial Applications

Asymmetric Synthesis

The Rh(III)-catalyzed hydrogenation of 2-phenylindoline precursors has been scaled to gram quantities for pharmaceutical intermediates, achieving 99% ee without column chromatography . This method’s robustness is highlighted by its compatibility with electron-deficient olefins.

Material Science

2-Phenylindoline’s rigid structure aids in the design of organic semiconductors for OLEDs, though current research focuses on its indole analogs .

ParameterDataSource
GHS ClassificationH315, H318, H335, H413
Precautionary MeasuresP261, P280, P305+P351+P338
Flash Point176.6 ± 11.9 °C
StorageMoisture-sensitive, inert atmosphere

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